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Abstract
TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine

phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a

critical intracellular signaling node that transduces signals from receptor tyrosine kinases

(RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase

(MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and

TNO155 represents a promising therapeutic strategy to counteract this by targeting a key

downstream effector. This technical guide provides an in-depth overview of the mechanism of

action of TNO155, its effects on RTK signaling, and its preclinical and clinical development.

Quantitative data on its activity, detailed experimental methodologies, and visual

representations of the signaling pathways involved are presented to offer a comprehensive

resource for researchers and drug development professionals.

Introduction to SHP2 and its Role in RTK Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed

and is a crucial component of the signaling cascade initiated by the activation of various RTKs,

including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate

on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to

these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2
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dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins,

which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.

SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.

TNO155: Mechanism of Action
TNO155 is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-

terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing

SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from

accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155
effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.
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Figure 1: Mechanism of Action of TNO155
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Figure 1: Mechanism of Action of TNO155.
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TNO155 in Receptor Tyrosine Kinase (RTK)
Signaling
TNO155 has been shown to inhibit signaling downstream of multiple RTKs. In preclinical

models, TNO155 has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR,

and other RTKs. By blocking SHP2, TNO155 can overcome resistance to direct RTK inhibitors

that can be mediated by feedback activation of the MAPK pathway.

Overcoming Resistance to RTK Inhibitors
A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK

pathway through various bypass tracks. TNO155, by targeting a downstream node in this

pathway, can be effective in combination with RTK inhibitors to prevent or overcome this

resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the

combination of TNO155 with an EGFR inhibitor has shown synergistic effects.[3]
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Figure 2: TNO155 Overcoming RTK Inhibitor Resistance
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Figure 2: TNO155 Overcoming RTK Inhibitor Resistance.

Quantitative Data
In Vitro Potency
TNO155 has demonstrated potent inhibition of SHP2 and downstream signaling, as well as

anti-proliferative activity in various cancer cell lines.
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Parameter Cell Line Value Reference

SHP2 IC50 Cell-free assay 0.011 µM [2][4]

pERK IC50 KYSE520 0.008 µM [2][5]

Cell Proliferation IC50 KYSE520 0.100 µM [2][5]

Cell Proliferation IC50 NCI-H3255 < 1.5 µM [3]

Cell Proliferation IC50 HCC827 < 1.5 µM [3]

Cell Proliferation IC50 PC9 < 1.5 µM [3]

Cell Proliferation IC50

Oral Squamous Cell

Carcinoma (panel of

21)

0.39 µM to 211.1 µM [6]

Preclinical Pharmacokinetics
TNO155 exhibits favorable pharmacokinetic properties across multiple species, supporting its

oral administration.

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life
(hours)

Oral
Bioavailability
(%)

Mouse 24 3 2 78

Rat 15 7 8 100

Dog 4 3 9 >100

Monkey 6 4 9 60

Data from

BioWorld article

citing AACR

2020

presentation by

LaMarche, M.J.

[4]
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In Vivo Efficacy
In xenograft models, TNO155 has shown anti-tumor activity, particularly in combination with

other targeted agents. For example, in a neuroblastoma xenograft model, TNO155 at 20 mg/kg

twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts,

TNO155 was administered at 20 mpk, twice daily, in combination with ribociclib.[8]

Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of TNO155.
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Figure 3: Cell Proliferation Assay Workflow
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Figure 3: Cell Proliferation Assay Workflow.
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Methodology:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to attach overnight.

Compound Treatment: Cells are treated with a serial dilution of TNO155 or a vehicle control

(e.g., DMSO).

Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's

doubling time.

Viability Assessment: Cell viability is assessed using a commercially available kit, such as

CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to

the vehicle-treated control, and IC50 values are calculated using non-linear regression

analysis in software like GraphPad Prism.

Immunoblotting
This protocol outlines the general steps for assessing the phosphorylation status of key

proteins in the RTK signaling pathway following TNO155 treatment.

Methodology:

Cell Lysis: Cells are treated with TNO155 for a specified duration, then lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA)

in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated with primary antibodies against

total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT)
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overnight at 4°C.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged.

In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of TNO155 in

a mouse xenograft model.

Methodology:

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of

cancer cells (e.g., 5 million cells in Matrigel).[3]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into treatment and control groups.

Drug Administration: TNO155 is administered orally at a specified dose and schedule (e.g.,

20 mg/kg, twice daily). The vehicle control is administered to the control group.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Body weight is also monitored as a measure of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point. Tumors are then excised for further analysis (e.g.,

immunoblotting, immunohistochemistry).

Clinical Development
TNO155 is currently being evaluated in multiple clinical trials in patients with advanced solid

tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12]

[13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://www.clinicaltrials.gov/study/NCT04000529
https://www.targetedonc.com/view/favorable-pharmacokinetic-data-and-consistent-shp2-inhibition-reported-for-tno155-in-advanced-solid-tumors
https://www.clinicaltrials.gov/study/NCT03114319
https://www.onclive.com/view/tno155-demonstrates-manageable-safety-and-consistent-shp2-inhibition-in-advanced-solid-tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of

TNO155 with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]

Conclusion
TNO155 is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves

the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block

the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant

RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic

profile. Ongoing clinical trials will further elucidate the therapeutic potential of TNO155, both as

a single agent and in combination with other targeted therapies, in a variety of solid tumors.

This technical guide provides a comprehensive overview of the current knowledge on TNO155,

serving as a valuable resource for the scientific and drug development communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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